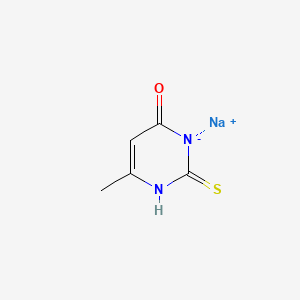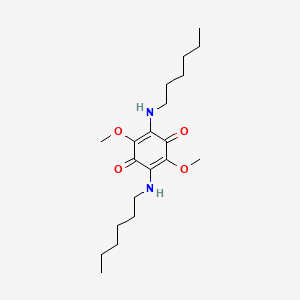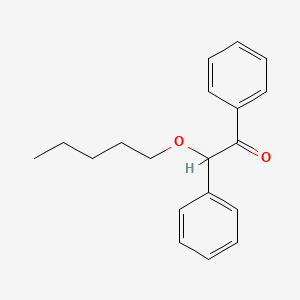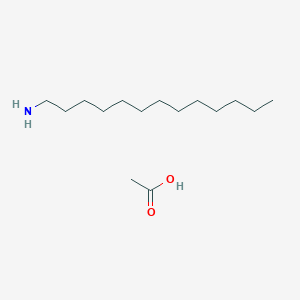
Acetic acid--tridecan-1-amine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–tridecan-1-amine (1/1): is a chemical compound with the molecular formula C15H33NO2 It is formed by the combination of acetic acid and tridecan-1-amine in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Combination: Acetic acid–tridecan-1-amine (1/1) can be synthesized by directly combining acetic acid and tridecan-1-amine under controlled conditions. The reaction typically involves mixing equimolar amounts of acetic acid and tridecan-1-amine and heating the mixture to facilitate the formation of the compound.
Solvent-Free Method: Another method involves the solvent-free reaction of acetic acid and tridecan-1-amine. This method is advantageous as it reduces the use of solvents and minimizes waste production.
Industrial Production Methods:
Batch Process: In industrial settings, the compound can be produced using a batch process where acetic acid and tridecan-1-amine are reacted in large reactors. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Continuous Process: A continuous process can also be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method is efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Acetic acid–tridecan-1-amine (1/1) can undergo substitution reactions where the amine group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acid chlorides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products. Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reduction of acetic acid–tridecan-1-amine (1/1) can lead to the formation of reduced amine derivatives. Reducing agents like lithium aluminum hydride are often employed.
Common Reagents and Conditions:
Substitution Reactions: Alkyl halides, acid chlorides, and base catalysts.
Oxidation Reactions: Hydrogen peroxide, potassium permanganate, and acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Major Products Formed:
Substitution Reactions: Substituted amine derivatives.
Oxidation Reactions: Oxidized amine products.
Reduction Reactions: Reduced amine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Acetic acid–tridecan-1-amine (1/1) can be used as a catalyst in various organic reactions, including esterification and amidation reactions.
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules and polymers.
Biology:
Antimicrobial Agent: The compound exhibits antimicrobial properties and can be used in the development of antimicrobial agents.
Biochemical Research: It is used in biochemical research to study the interactions between amines and other biomolecules.
Medicine:
Drug Development: Acetic acid–tridecan-1-amine (1/1) is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
Surfactants: The compound is used in the production of surfactants and emulsifiers for various industrial applications.
Corrosion Inhibitors: It is also used as a corrosion inhibitor in industrial processes.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Acetic acid–tridecan-1-amine (1/1) can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Membrane Interaction: The compound can interact with cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Acetic acid–dodecan-1-amine (1/1): Similar in structure but with a shorter alkyl chain.
Acetic acid–tetradecan-1-amine (1/1): Similar in structure but with a longer alkyl chain.
Acetic acid–hexadecan-1-amine (1/1): Similar in structure but with an even longer alkyl chain.
Uniqueness:
Chain Length: The unique chain length of tridecan-1-amine in acetic acid–tridecan-1-amine (1/1) provides specific properties that differ from its shorter and longer chain analogs.
Reactivity: The reactivity of the compound can vary based on the length of the alkyl chain, affecting its applications in different fields.
Properties
CAS No. |
14806-52-1 |
|---|---|
Molecular Formula |
C15H33NO2 |
Molecular Weight |
259.43 g/mol |
IUPAC Name |
acetic acid;tridecan-1-amine |
InChI |
InChI=1S/C13H29N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h2-14H2,1H3;1H3,(H,3,4) |
InChI Key |
DTQQJBVQFYQKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


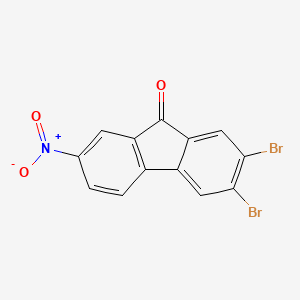
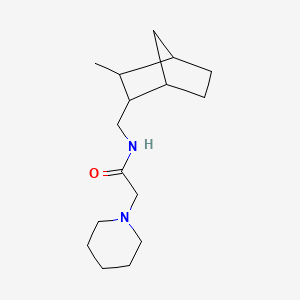
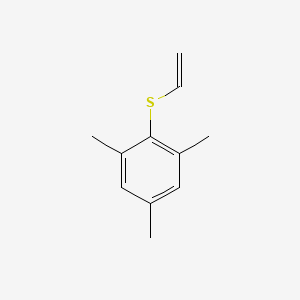
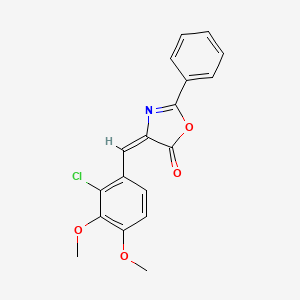
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)



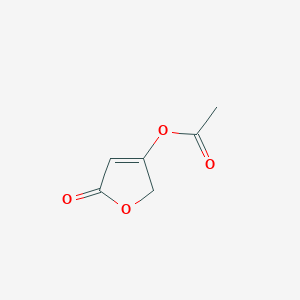
![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

